![molecular formula C18H20N4O3S B2711533 5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-24-3](/img/structure/B2711533.png)
5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in organic chemistry and medicinal chemistry. These include a phenyl group, a thiazole ring, a triazole ring, and a spirocyclic structure containing a piperidine ring and two ether linkages .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, similar compounds are often synthesized using techniques such as nucleophilic substitution, cyclization reactions, and coupling reactions .Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a spirocyclic structure. This could potentially influence its chemical properties and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of multiple rings and a relatively high molecular weight could potentially make it less soluble in water .Scientific Research Applications
Anticancer and Antidiabetic Applications
A study by Flefel et al. (2019) developed a novel series of spirothiazolidines analogs, demonstrating significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds in this series showed higher therapeutic indices for both alpha-amylase inhibitor and alpha-glucosidase inhibitor than other tested compounds, indicating potential applications in diabetes treatment (Flefel et al., 2019).
Antimicrobial Activities
Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, which exhibited higher antimicrobial activities as the fusion of heterocyclic rings increased (Patel & Patel, 2015).
5-Lipoxygenase Inhibitory Activity
Malamas et al. (1996) discovered that azole phenoxy hydroxyureas, a new class of 5-lipoxygenase (5-LO) inhibitors, demonstrated high and selective inhibitory activity in vitro. These inhibitors showed promising results in different assays, suggesting potential in treating conditions related to 5-LO activity (Malamas et al., 1996).
Synthesis and Characterization of Heterocyclic Compounds
Xie et al. (2017) prepared novel quaternary ammonium salts with potent antimicrobial effect against common pathogens, providing insights for designing novel antimicrobial agents (Xie et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines
Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various human carcinoma cell lines, finding moderate to high inhibition activities (Flefel et al., 2017).
Epidermal Growth Factor Receptor Inhibitors
Fleita et al. (2013) designed and synthesized triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring system as potential epidermal growth factor receptor inhibitors, showing moderate antiproliferative activity against the MCF-7 cell line (Fleita et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(phenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16-15(26-17-19-12-20-22(16)17)14(13-4-2-1-3-5-13)21-8-6-18(7-9-21)24-10-11-25-18/h1-5,12,14,23H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXDQRCACLGGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

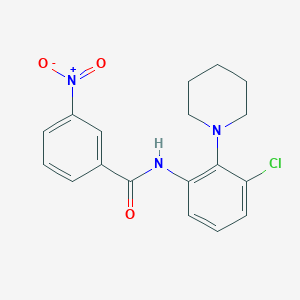
![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2711452.png)
![N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2711453.png)
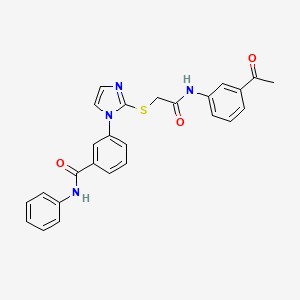
![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)
![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2711465.png)
![(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol](/img/structure/B2711466.png)
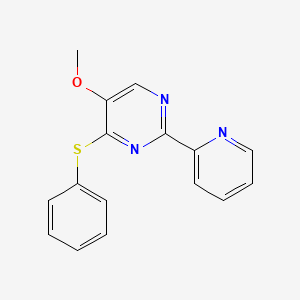
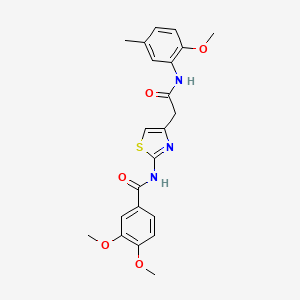
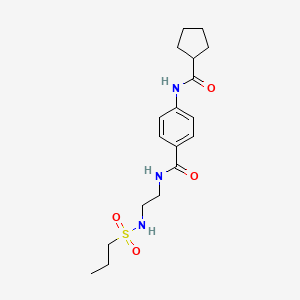
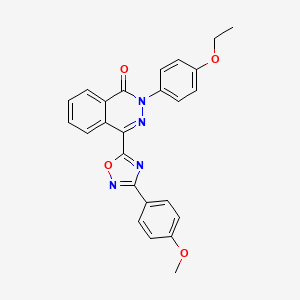
![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)